B1577081 Parigidin-br1

Parigidin-br1

Cat. No.: B1577081
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parigidin-br1 is a bracelet-type cyclotide isolated from Palicourea rigida, a plant in the Rubiaceae family native to the Brazilian Cerrado . It has a molecular weight of 3,304.85 Da and features a cyclic backbone stabilized by three disulfide bonds (CysI–CysIV, CysII–CysV, and CysIII–CysVI), forming a characteristic cyclic cystine knot (CCK) motif . This compound exhibits potent insecticidal activity against lepidopteran pests, including Diatraea saccharalis larvae (60% mortality at 1 µM) and cytotoxic effects on Spodoptera frugiperda SF-9 ovarian cells (CC50 = 1.7 µM at 24 h) . Unlike many cyclotides, it lacks antimicrobial activity against Escherichia coli and Staphylococcus aureus but shows moderate hemolytic activity (41% at 40 µM) .

Properties

bioactivity

Insects, Mammalian cells,

sequence

GGSVPCGESCVFIPCITSLAGCSCKNKVCYYD

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Cyclotides

Structural Similarities

Parigidin-br1 shares structural homology with bracelet subfamily cyclotides, notably circulin B (75% sequence similarity) and cycloviolacin O1/O2 . Key features include:

  • A conserved aromatic residue (Phe7) in loop 2, critical for membrane interaction in bracelet cyclotides .
  • A 310-helix in loop 3 (residues Ser13, Leu14, Ala15), analogous to cycloviolacin O1 and circulin A .
  • Hydrophobic content of 43%, comparable to cycloviolacin O2 (45%) .

Table 1: Structural Comparison of this compound with Other Cyclotides

Cyclotide Subfamily Key Structural Features Sequence Similarity to this compound Hydrophobicity (%)
This compound Bracelet Phe7, 310-helix (loop 3), CCK motif - 43
Circulin B Bracelet Trp7, 310-helix (loop 3), CCK motif 75% 45
Cycloviolacin O1 Bracelet Phe7, 310-helix (loop 3), CCK motif 68% 45
Kalata B1 Möbius Trp19, β-hairpin (loop 5) 30% 38
Cyclopsychotride A Trypsin inhibitor Lys4, β-sheet core 25% 40
Functional Divergence
  • Insecticidal Activity : this compound outperforms kalata B1 in larval mortality (60% vs. 50% at 1 µM vs. 0.8 µM) . Its CC50 against SF-9 cells (1.7 µM at 24 h) is lower than cycloviolacin O2 (CC50 = 3.5 µM) .
  • aureus or E. coli .
  • Hemolytic Activity : this compound’s hemolytic activity (41% at 40 µM) is lower than cycloviolacin O2 (70% at 10 µM) but higher than kalata B1 (<10% at 100 µM) .

Mechanism of Action: Membrane Interaction

This compound disrupts insect cell membranes via hydrophobic interactions with phosphatidylcholine (PC) and phosphatidylethanolamine (PE), the dominant lipids in SF-9 cell membranes . Key mechanisms include:

  • Hydrophobic Patches : Loops 2 (83% hydrophobic) and 3 (71% hydrophobic) anchor to DPC micelles, mimicking membrane binding .
  • Pore Formation : Self-association on membranes leads to pore formation and cell lysis, observed via TEM as vacuolization and membrane rupture in SF-9 cells .
  • Selectivity : Its specificity for insect over mammalian membranes explains potent insecticidal activity but low hemolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.